molecular formula C14H17F2NO B6188583 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 2648949-13-5

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B6188583
CAS No.: 2648949-13-5
M. Wt: 253.3
InChI Key:
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Description

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of both fluorine and oxygen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. The starting materials often include benzyl halides and difluorinated intermediates. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the benzyl group.

    Cyclization: reactions to form the bicyclic structure.

    Fluorination: steps to incorporate the fluorine atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

    Scale-up processes: to ensure consistent production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another, often involving halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halides (e.g., NaCl, KBr), nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Binding to active sites and modulating enzyme activity.

    Receptors: Interacting with cellular receptors to influence signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-9-fluoro-3-oxa-7-azabicyclo[3.3.1]nonane: Lacks one fluorine atom compared to the target compound.

    7-benzyl-9,9-dichloro-3-oxa-7-azabicyclo[3.3.1]nonane: Contains chlorine atoms instead of fluorine.

    7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]decane: Different bicyclic structure.

Uniqueness

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is unique due to its specific combination of fluorine and oxygen atoms within a bicyclic framework. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves the formation of the bicyclic ring system through a Diels-Alder reaction followed by reduction and protection of the resulting compound.", "Starting Materials": [ "Benzylamine", "Maleic anhydride", "Difluorocarbene", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Formation of the Diels-Alder adduct by reacting benzylamine with maleic anhydride in methanol with catalytic hydrochloric acid.", "Step 2: Generation of difluorocarbene by reacting sodium bicarbonate with acetic anhydride and difluoroiodomethane.", "Step 3: Addition of difluorocarbene to the Diels-Alder adduct to form the bicyclic ring system.", "Step 4: Reduction of the double bond in the bicyclic ring system using sodium borohydride.", "Step 5: Protection of the amine group using acetic anhydride.", "Step 6: Purification of the final product using sodium sulfate." ] }

CAS No.

2648949-13-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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